molecular formula C27H25N5O2S B11238266 N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Cat. No.: B11238266
M. Wt: 483.6 g/mol
InChI Key: WZMAFTWDFVDFLU-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Synthesis: The indole moiety can be introduced through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The triazole and indole units are then coupled using a suitable linker, often involving a sulfanyl group. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final step involves the acylation of the coupled intermediate with 2,4-dimethylphenyl acetic acid under conditions that promote amide bond formation, such as the use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. The presence of the indole and triazole rings suggests it could exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indole and triazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of these targets. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide shares similarities with other indole-triazole derivatives, such as:
    • N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
    • N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, in particular, can influence its electronic properties and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H25N5O2S

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O2S/c1-17-11-12-23(18(2)13-17)29-25(33)16-35-27-31-30-26(22-15-28-24-10-5-4-9-21(22)24)32(27)19-7-6-8-20(14-19)34-3/h4-15,28H,16H2,1-3H3,(H,29,33)

InChI Key

WZMAFTWDFVDFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)C

Origin of Product

United States

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